molecular formula C5H13ClN2O B1423353 2-Ethoxypropanimidamide hydrochloride CAS No. 1354952-19-4

2-Ethoxypropanimidamide hydrochloride

Cat. No. B1423353
CAS RN: 1354952-19-4
M. Wt: 152.62 g/mol
InChI Key: JTGRKCHXAHHVSN-UHFFFAOYSA-N
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Description

“2-Ethoxypropanimidamide hydrochloride” is a chemical compound with the CAS number 1354952-19-4 . It has a molecular formula of C5H13ClN2O and a molecular weight of 152.6225 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Ethoxypropanimidamide hydrochloride” are not available, amines in general can undergo a variety of reactions. These include alkylation, acylation, and elimination reactions . The exact reactions would depend on the specific conditions and reactants involved.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Ethoxypropanimidamide hydrochloride” are not fully detailed in the available resources. It has a molecular weight of 152.62 g/mol . More specific properties such as solubility, density, and melting point would need to be determined experimentally or found in a dedicated chemical database .

Scientific Research Applications

Environmental Estrogens and Chemical Toxicity

Research on environmental estrogens, like methoxychlor, highlights the complexity of assessing chemical effects on health. Methoxychlor, an estrogenic pesticide, undergoes metabolism to become an active form, affecting fertility and development in exposed organisms. Such studies underscore the significance of evaluating environmental chemicals, including novel compounds, for their physiological impacts and toxicological profiles (Cummings, 1997).

Antiviral and Anticancer Potential

Investigations into the antiviral and anticancer effects of certain compounds, such as 2-methoxyestradiol derived from estrogen metabolism, demonstrate the potential therapeutic applications of chemical derivatives. These effects include antiangiogenic and antitumorigenic activities, suggesting avenues for research into similar compounds for disease treatment (Zhu & Conney, 1998).

Drug Repurposing in Viral Infections

The repurposing of existing drugs, like chloroquine and hydroxychloroquine for SARS-CoV-2 infection, exemplifies the application of pharmacological research to emergent health crises. Such efforts involve re-evaluating known drugs for new therapeutic uses, emphasizing the need for comprehensive studies on pharmacodynamics, safety, and efficacy in new contexts (Oscanoa et al., 2020).

Methodological Advances in Drug Analysis

Technological and methodological advancements, such as the determination of hydroxyproline for assessing drug effects, reflect the ongoing evolution of research techniques in the pharmaceutical sciences. These methodologies enable precise measurement and analysis of drug components and metabolites, critical for understanding drug action and optimizing therapeutic applications (Stegemann & Stalder, 1967).

Mechanism of Action

The mechanism of action of “2-Ethoxypropanimidamide hydrochloride” is not explicitly mentioned in the available resources. It’s important to note that the mechanism of action for a compound can vary greatly depending on its intended use and the biological systems it interacts with .

Future Directions

The future directions of “2-Ethoxypropanimidamide hydrochloride” are not explicitly mentioned in the available resources. The potential applications and research directions for a compound like this could be vast, ranging from pharmaceutical applications to materials science .

properties

IUPAC Name

2-ethoxypropanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c1-3-8-4(2)5(6)7;/h4H,3H2,1-2H3,(H3,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGRKCHXAHHVSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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